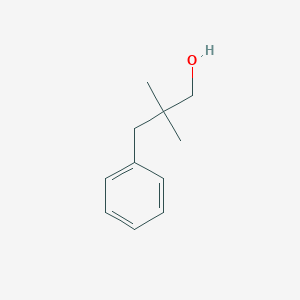
Dimethyl Phenylpropanol
概要
説明
Synthesis Analysis
The synthesis of Dimethyl Phenylpropanol derivatives involves multiple steps, including reactions like the Knoevenagel reaction and reduction processes. For instance, 3-Dimethylamino-3-phenylpropanol was prepared from benzaldehyde and malonic acid through such reactions, followed by an Eschweiler-Clark reaction, with an overall yield of 29% based on benzaldehyde (L. Xiang, 2006).
Molecular Structure Analysis
Dimethyl Phenylpropanol and its derivatives exhibit complex molecular structures that have been elucidated using various analytical techniques. For example, the crystal structure of a β-allyl type phenylpropanoid from Myristica fragrans was determined, showcasing the intricate arrangements and bonding patterns within these molecules (Yang-Bae Kim et al., 1991).
Chemical Reactions and Properties
Dimethyl Phenylpropanol undergoes various chemical reactions, reflecting its reactive nature and versatility. For example, dimethyl sulfoxide (DMSO) efficiently causes the reductive elimination of 3-aryl 2,3-dibromopropanoates to cinnamates with good yield, demonstrating the compound's ability to participate in complex chemical transformations (Wei Li et al., 2007).
科学的研究の応用
Chemical Synthesis
- Field : Chemical Synthesis
- Application : Dimethyl Phenylpropanol is used in the preparation of 2,2-dimethylpropiophenone .
- Method : The specific method of how Dimethyl Phenylpropanol is used to prepare 2,2-dimethylpropiophenone is not mentioned in the source .
- Results : The source does not provide specific results or outcomes of this application .
Antimicrobial Activity
- Field : Medicinal and Pharmaceutical Chemistry
- Application : Dimethyl Phenylpropanol and its derivatives have been evaluated for their antimicrobial activity against biofilm and planktonic bacteria .
- Method : The specific method of how Dimethyl Phenylpropanol is used in this application is not mentioned in the source .
- Results : The source mentions that allyl derivatives of Dimethyl Phenylpropanol showed increased potency with both killing and inhibiting planktonic cells but they exhibited a decrease in potency against biofilms .
Kinetic Resolution
- Field : Chemical Synthesis
- Application : Dimethyl Phenylpropanol has been used in kinetic resolution, a method used in organic chemistry to separate enantiomers in a racemic mixture .
- Method : The specific method of how Dimethyl Phenylpropanol is used in kinetic resolution is not mentioned in the source .
- Results : The source does not provide specific results or outcomes of this application .
Plant Science
- Field : Plant Science
- Application : Phenylpropanoids, including Dimethyl Phenylpropanol, play a crucial role in plant growth, structural support, and response to stimuli .
- Method : The specific method of how Dimethyl Phenylpropanol is used in this application is not mentioned in the source .
- Results : The source mentions that phenylpropanoids are key mediators of plant interactions with other organisms .
Microbial Cell Factories
- Field : Bioengineering
- Application : Dimethyl Phenylpropanol has been used in the metabolic engineering of Escherichia coli for de novo production of 3-phenylpropanol via a retrobiosynthesis approach .
- Method : The specific method involves designing a novel 3-phenylpropanol biosynthetic pathway extending from L-phenylalanine and comprising the phenylalanine ammonia lyase (PAL), enoate reductase (ER), aryl carboxylic acid reductase (CAR) and phosphopantetheinyl transferase (PPTase) .
- Results : The metabolically engineered E. coli strain produced 847.97 mg/L of 3-phenylpropanol at 24 h using a glucose-glycerol mixture as a co-carbon source .
Enzymatic Synthesis
- Field : Chemical Synthesis
- Application : Enantiomerically pure alcohols, including Dimethyl Phenylpropanol, are important building blocks that are widely used as intermediates in the chemical and pharmaceutical industries for synthesis of fine products with chiral centers .
- Method : The specific method of how Dimethyl Phenylpropanol is used in enzymatic synthesis is not mentioned in the source .
- Results : The source does not provide specific results or outcomes of this application .
Safety And Hazards
将来の方向性
Dimethyl Phenylpropanol is widely used in scientific research. With its versatile properties, it finds applications in various fields including organic synthesis, pharmaceutical development, and material. Kinetic resolution of 2,2-dimethyl-1-phenyl-1-propanol using a lead dioxide anode modified with poly-S-valine grafted on to a polypyrrole film has been reported .
特性
IUPAC Name |
2,2-dimethyl-3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-11(2,9-12)8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGAHMPMLRTSLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158149 | |
| Record name | Dimethyl phenylpropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl Phenylpropanol | |
CAS RN |
13351-61-6 | |
| Record name | 2,2-Dimethyl-3-phenylpropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13351-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl phenylpropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013351616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanol, .beta.,.beta.-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl phenylpropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-3-phenylpropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL PHENYLPROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5Q8EY2901 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

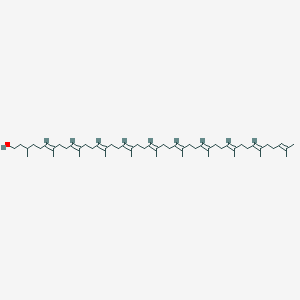
![3-[(4-Methoxyphenyl)thio]propanoic acid](/img/structure/B83864.png)
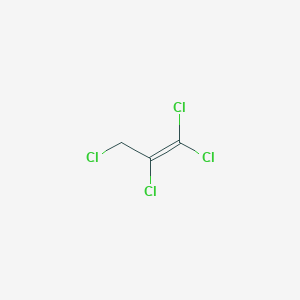
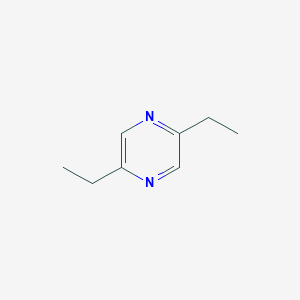
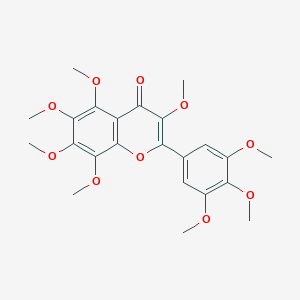
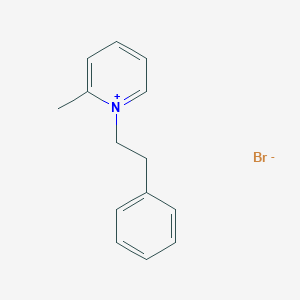
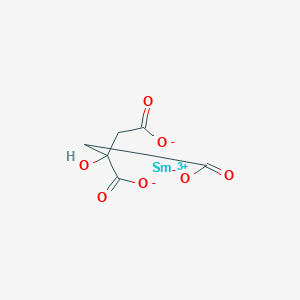
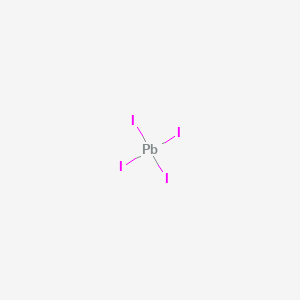
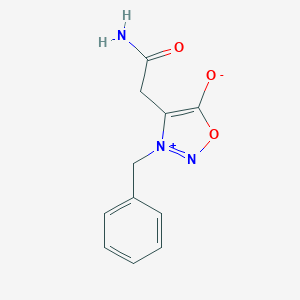

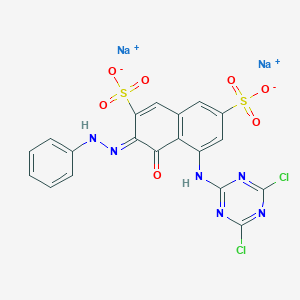

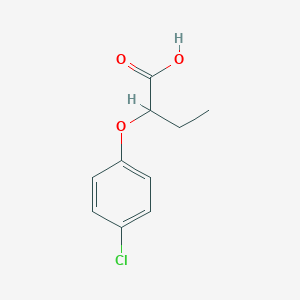
![4-Methyl-9h-pyrido[2,3-b]indole](/img/structure/B83889.png)